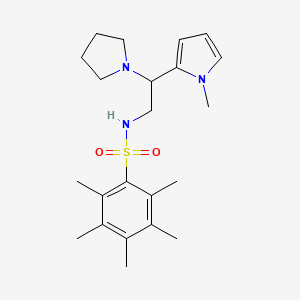![molecular formula C14H20F2N2O5S2 B2867842 2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 2415504-38-8](/img/structure/B2867842.png)
2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its molecular formula C14H20F2N2O5S2 and molecular weight of 398.44 g/mol[_{{{CITATION{{{_1{2,6-difluoro-N-(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl .... This compound features a benzene ring substituted with two fluorine atoms, a methanesulfonyl group, and a methoxypiperidinyl moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functional group modifications[_{{{CITATION{{{2{2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl ...](https://www.benchchem.com/product/b2867842)[{{{CITATION{{{_3{Buy 2-fluoro-N-(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl .... Key steps include:
Benzene Derivative Formation: : The initial benzene ring is functionalized with fluorine atoms through electrophilic aromatic substitution.
Sulfonyl Group Introduction: : The sulfonyl group is introduced using reagents like methanesulfonyl chloride under controlled conditions.
Piperidinyl Moiety Addition: : The piperidinyl group is added through nucleophilic substitution reactions, often involving methoxypiperidine derivatives.
Final Coupling: : The final step involves coupling the modified benzene ring with the piperidinyl group to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: : Substitution reactions can replace one functional group with another, providing versatility in chemical modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents, facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used in the development of new pharmaceuticals, agrochemicals, and materials. In biology, it can act as a probe or inhibitor in biochemical assays, aiding in the study of enzyme activities and cellular processes.
Medicine
In medicine, 2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide
2,6-Difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide
Uniqueness
Compared to similar compounds, 2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide stands out due to its specific substitution pattern and the presence of both fluorine atoms and a methoxypiperidinyl group
Properties
IUPAC Name |
2,6-difluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2O5S2/c1-23-14(6-8-18(9-7-14)24(2,19)20)10-17-25(21,22)13-11(15)4-3-5-12(13)16/h3-5,17H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBOQDPEMVOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2867760.png)
![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)






![4-[(2-chlorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid](/img/structure/B2867776.png)
![2-(2-FLUOROPHENOXY)-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}ACETAMIDE HYDROCHLORIDE](/img/structure/B2867777.png)
![N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2867778.png)


